molecular formula C16H14BrNO B3213004 2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1109229-95-9

2-Benzyl-5-bromo-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3213004
Key on ui cas rn: 1109229-95-9
M. Wt: 316.19 g/mol
InChI Key: DKOFXWSHLSYVOM-UHFFFAOYSA-N
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Patent
US08372864B2

Procedure details

0.5 g of methyl benzyl[2-(2-bromophenyl)ethyl]carbamate is dissolved under an inert atmosphere in 20 cm3 of dichloromethane at a temperature close to 20° C. 0.526 g of N,N-dimethylpyridin-4-amine is added, then the reaction mixture is cooled to a temperature close to 0° C. 1.2 cm3 of trifluoromethanesulfonic anhydride is introduced dropwise. The suspension obtained is stirred for 15 min at a temperature close to 0° C., then for 4 h 30 min while allowing it to gradually climb back up to a temperature close to 20° C. Dichloromethane is added to the reaction mixture and also a saturated aqueous solution of ammonium chloride. The aqueous phase is extracted with dichloromethane. The organic phases are combined, dried over magnesium sulfate then concentrated using a rotary evaporator under reduced pressure (5 kPa). The crude product obtained (1 g) is purified by flash chromatography over silica (column: 90 g; particle size: 15-40 μm; eluent: 100% dichloromethane to 95% dichloromethane/5% ethyl acetate gradient). After concentrating the fractions under reduced pressure, 0.22 g of 2-benzyl-5-bromo-3,4-dihydroisoquinolin-1(2 H)-one is obtained.
Name
methyl benzyl[2-(2-bromophenyl)ethyl]carbamate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.526 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Br:21])[C:9](=O)[O:10]C)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[Cl-].[NH4+]>ClCCl.CN(C)C1C=CN=CC=1>[CH2:1]([N:8]1[CH2:13][CH2:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][C:16]=2[Br:21])[C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
methyl benzyl[2-(2-bromophenyl)ethyl]carbamate
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(OC)=O)CCC1=C(C=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0.526 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 15 min at a temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to a temperature
CUSTOM
Type
CUSTOM
Details
close to 0° C
CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
close to 0° C.
WAIT
Type
WAIT
Details
for 4 h 30 min while allowing
Duration
30 min
CUSTOM
Type
CUSTOM
Details
close to 20° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)
CUSTOM
Type
CUSTOM
Details
The crude product obtained (1 g)
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography over silica (column: 90 g; particle size: 15-40 μm; eluent: 100% dichloromethane to 95% dichloromethane/5% ethyl acetate gradient)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the fractions under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2=CC=CC(=C2CC1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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